molecular formula C28H25N3O6 B6101654 2-[[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

2-[[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B6101654
M. Wt: 499.5 g/mol
InChI Key: SZJRGXOVVZCUKV-UHFFFAOYSA-N
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Description

2-[[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of benzamido, benzodioxol, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Properties

IUPAC Name

2-[[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6/c32-26(18-6-2-1-3-7-18)30-22(12-17-10-11-24-25(13-17)37-16-36-24)27(33)31-23(28(34)35)14-19-15-29-21-9-5-4-8-20(19)21/h1-11,13,15,22-23,29H,12,14,16H2,(H,30,32)(H,31,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJRGXOVVZCUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. The initial steps often include the formation of the benzamido and benzodioxol intermediates, followed by their coupling with the indole moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Benzamido to amine derivatives.

    Substitution: Halogenated or nitrated benzodioxol derivatives.

Scientific Research Applications

2-[[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of benzamido, benzodioxol, and indole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse chemical reactivity and potential biological activities that are not observed in simpler compounds.

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